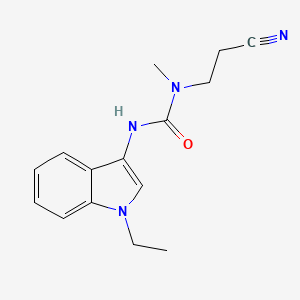

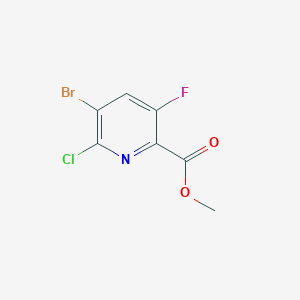

1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea, also known as CTEP, is a small molecule inhibitor that has been used in scientific research for various applications. CTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.

Applications De Recherche Scientifique

Novel Oxidations of Indole Derivatives

Research on the oxidation of 1,3-disubstituted indole derivatives has led to the discovery of novel functionalized 2-hydroxyindolenines. These compounds show promise in further chemical reactions and could be foundational in the development of new synthetic pathways for pharmaceuticals and materials science (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).

Synthesis of Ethyl Indole Derivatives

A study detailing the synthesis of ethyl indole derivatives presents methodologies that could be applicable in the synthesis of complex molecules for drug discovery and development. The structural assignment based on spectral data supports the versatility of indole chemistry in synthesizing bioactive compounds (Farghaly & Gomha, 2012).

Indole-based Hybrid Scaffolds as Urease Inhibitors

The creation of indole-based oxadiazole scaffolds with substituted-phenylbutanamides has been shown to result in potent inhibitors of the urease enzyme. These findings could lead to the development of novel therapeutic agents, emphasizing the role of indole derivatives in medicinal chemistry (Nazir et al., 2018).

Synthesis and Applications of Ethyl 2-Cyanoacetate Indole Derivatives

The synthesis of novel compounds from benzothiazole, ethyl bromocyanoacetate, and indole derivatives highlights the potential of these molecules in various scientific research fields, including organic electronics and pharmacology (Nassiri & Milani, 2020).

Cytotoxic Indole Derivatives from Fungi

The isolation of cytotoxic indole derivatives from the halotolerant fungus Aspergillus sclerotiorum underlines the significance of natural products in drug discovery. These compounds exhibit moderate to weak cytotoxicity against cancer cell lines, demonstrating the potential of indole derivatives in oncology research (Wang et al., 2011).

Propriétés

IUPAC Name |

1-(2-cyanoethyl)-3-(1-ethylindol-3-yl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-3-19-11-13(12-7-4-5-8-14(12)19)17-15(20)18(2)10-6-9-16/h4-5,7-8,11H,3,6,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNIGEXRBKGFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)